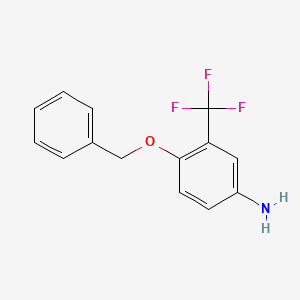

4-(Benzyloxy)-3-(trifluoromethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxy-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO/c15-14(16,17)12-8-11(18)6-7-13(12)19-9-10-4-2-1-3-5-10/h1-8H,9,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULCQZNHBGUYCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30568749 | |

| Record name | 4-(Benzyloxy)-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70338-47-5 | |

| Record name | 4-(Benzyloxy)-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(Benzyloxy)-3-(trifluoromethyl)aniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract and Strategic Importance

4-(Benzyloxy)-3-(trifluoromethyl)aniline is a highly functionalized aromatic amine that serves as a critical building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its strategic value is derived from the unique combination of three key structural motifs: a nucleophilic aniline core, a metabolically robust trifluoromethyl group, and a versatile benzyloxy protecting group. The primary amino group offers a reactive handle for a multitude of chemical transformations, including amide bond formation, diazotization, and participation in cyclization reactions to form heterocyclic systems.[1]

The trifluoromethyl (-CF3) substituent, positioned ortho to the amine, is a cornerstone of contemporary drug design.[1][2] Its strong electron-withdrawing nature and high lipophilicity are known to significantly enhance a molecule's metabolic stability, improve its cell membrane permeability, and increase its binding affinity to biological targets by modulating pKa and conformation.[1][2] The para-benzyloxy group not only influences the electronic properties of the aniline ring but also serves as a stable protecting group for the phenol functionality, which can be selectively removed under specific conditions to reveal a reactive hydroxyl group for further derivatization. This guide provides an in-depth analysis of the compound's properties, a robust protocol for its synthesis and characterization, and an exploration of its applications.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, purification, and analytical characterization.

| Property | Value | Source |

| Molecular Weight | 267.25 g/mol | [1][3] |

| Molecular Formula | C₁₄H₁₂F₃NO | [1][3][4] |

| IUPAC Name | 4-(phenylmethoxy)-3-(trifluoromethyl)aniline | [1][3] |

| CAS Number | 70338-47-5 | [1][3] |

| Synonyms | 4-phenylmethoxy-3-(trifluoromethyl)aniline, 4-(benzyloxy)-3-(trifluoromethyl)benzenamine | [3] |

Synthesis and Purification

The synthesis of this compound is not commonly detailed as a one-pot reaction in readily available literature. However, a logical and efficient pathway can be designed based on established organic chemistry principles, primarily involving a nucleophilic substitution to form the benzyl ether.

Synthetic Strategy and Rationale

The most direct approach involves the benzylation of a precursor phenol, specifically 4-amino-2-(trifluoromethyl)phenol. This strategy is advantageous as the starting material is commercially available, and the key transformation—a Williamson ether synthesis—is a high-yielding and reliable reaction. The phenolic hydroxyl group is significantly more acidic than the aniline N-H protons, allowing for selective deprotonation and subsequent reaction with a benzylating agent. A mild base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol without significantly affecting the aniline, thus eliminating the need for a protecting group strategy for the amine, which simplifies the overall process.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via Williamson ether synthesis.

Materials:

-

4-Amino-2-(trifluoromethyl)phenol (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetone, anhydrous

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-amino-2-(trifluoromethyl)phenol and anhydrous potassium carbonate.

-

Add anhydrous acetone to the flask to create a slurry (approx. 10 mL of solvent per gram of starting phenol).

-

Begin vigorous stirring and add benzyl bromide dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approx. 56 °C for acetone) and maintain for 4-6 hours.

-

Causality: The elevated temperature ensures a sufficient reaction rate for the SN2 attack of the phenoxide on the benzyl bromide. Anhydrous conditions are critical to prevent hydrolysis of the benzylating agent.

-

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr byproduct). Wash the filter cake with a small amount of acetone.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

Work-up: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any unreacted acidic phenol), water, and brine.

-

Self-Validation: The washing steps ensure removal of impurities, and a neutral pH of the final aqueous wash indicates successful removal of the base.

-

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate) as the eluent.

-

Combine the pure fractions (identified by TLC) and evaporate the solvent to afford this compound as a purified solid or oil.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following techniques are standard for the structural elucidation of this compound.

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals: a singlet for the two benzylic protons (-O-CH₂ -Ph) typically around 5.0-5.2 ppm; a broad singlet for the two amine protons (-NH₂ ) which may vary in chemical shift (e.g., 3.5-4.5 ppm); a multiplet for the five protons of the benzyl phenyl ring between 7.2-7.5 ppm; and a set of signals in the aromatic region (6.7-7.0 ppm) corresponding to the three protons on the substituted aniline ring.

-

¹⁹F NMR (Fluorine NMR): A single, sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group, typically observed around -60 to -65 ppm (relative to CFCl₃). The absence of other fluorine signals is a strong indicator of purity.

-

¹³C NMR (Carbon NMR): The spectrum will show 14 distinct carbon signals, including the characteristic signal for the benzylic carbon (-O-C H₂-Ph) around 70 ppm and the quartet for the trifluoromethyl carbon (due to C-F coupling) around 124 ppm.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (267.25 g/mol ).

Applications in Drug Development and Advanced Synthesis

This compound is a strategic precursor for synthesizing more complex molecular architectures, particularly those with therapeutic potential.

-

Scaffold for Heterocyclic Synthesis: The aniline moiety is an ideal nucleophile for constructing privileged heterocyclic scaffolds. It can be used in condensation reactions to form quinazolines, benzodiazepines, and other nitrogen-containing ring systems that are prevalent in a wide range of biologically active compounds.[1]

-

Introduction of the Trifluoromethyl Group: As a building block, this compound provides a reliable method for incorporating the trifluoromethyl group into a target molecule. This is a key strategy in medicinal chemistry to enhance drug-like properties.[2] For example, its structural analog, 4-Chloro-3-(trifluoromethyl)aniline, is a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals.[5]

-

Pro-drug and Linker Strategies: The benzyloxy group can be deprotected via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the corresponding phenol. This allows the compound to be used as an intermediate where the final step reveals a hydroxyl group, which can serve as a hydrogen bond donor in a drug-receptor interaction or as a handle for attaching linkers or other moieties. The parent scaffold, 4-benzyloxyaniline, has been utilized in the synthesis of antimycobacterial agents, highlighting the utility of this structural class in drug discovery.[6]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds like 4-(trifluoromethoxy)aniline and other anilines provide a strong basis for safe handling protocols.

-

General Hazards: The compound should be treated as an irritant (Xi) and potentially toxic.[7] Anilines as a class can be harmful if inhaled, ingested, or absorbed through the skin.[8][9]

-

Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8][10]

-

Handling Precautions: Avoid creating dust or aerosols. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[11][12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound stands out as a sophisticated and valuable synthetic intermediate. Its carefully arranged functional groups provide chemists with a powerful tool for the rational design of novel molecules. The trifluoromethyl group offers proven benefits for enhancing pharmacological profiles, while the aniline and protected phenol moieties provide versatile handles for synthetic elaboration. For researchers in drug discovery and materials science, a thorough understanding of this compound's properties and synthesis is key to unlocking its full potential in the development of next-generation chemical entities.

References

-

Title: this compound | C14H12F3NO | CID 15132959 Source: PubChem URL: [Link]

-

Title: Safety data sheet - 4-(Trifluoromethyl)aniline Source: CPAchem URL: [Link]

-

Title: Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride Source: Carl ROTH URL: [Link]

-

Title: Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride Source: Carl ROTH URL: [Link]

-

Title: this compound | 70338-47-5 Source: Appchem URL: [Link]

-

Title: One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na Source: The Royal Society of Chemistry URL: [Link]

-

Title: Applications of 4-Chloro-3-(trifluoromethyl)aniline in Modern Synthesis Source: Medium URL: [Link]

-

Title: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives Source: Request PDF on ResearchGate URL: [Link]

-

Title: Synthesis of 4-benzyloxyaniline Source: PrepChem.com URL: [Link]

-

Title: Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines Source: MDPI URL: [Link]

-

Title: 4-Fluoro-3-(trifluoromethyl)aniline | C7H5F4N | CID 75377 Source: PubChem URL: [Link]

-

Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: Organic Chemistry Research URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. jelsciences.com [jelsciences.com]

- 3. This compound | C14H12F3NO | CID 15132959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. appchemical.com [appchemical.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound [m.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. carlroth.com [carlroth.com]

- 11. cpachem.com [cpachem.com]

- 12. carlroth.com [carlroth.com]

4-(Benzyloxy)-3-(trifluoromethyl)aniline chemical properties

An In-Depth Technical Guide to 4-(Benzyloxy)-3-(trifluoromethyl)aniline: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. The unique molecular architecture, featuring a nucleophilic aniline, a strongly electron-withdrawing trifluoromethyl group, and a sterically significant benzyloxy moiety, imparts a distinct reactivity profile. This document details the compound's physicochemical properties, spectroscopic signature, established synthetic pathways, and chemical reactivity. Furthermore, it explores its applications as a strategic building block in modern drug design and discusses essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage the unique properties of this versatile compound.

Core Chemical & Physical Properties

This compound (CAS No. 70338-47-5) is a substituted aniline that serves as a valuable precursor in multi-step organic synthesis.[1][2] Its core properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-(phenylmethoxy)-3-(trifluoromethyl)aniline | PubChem[1] |

| CAS Number | 70338-47-5 | PubChem[1], Benchchem[2] |

| Molecular Formula | C₁₄H₁₂F₃NO | PubChem[1], Benchchem[2] |

| Molecular Weight | 267.25 g/mol | PubChem[1], Benchchem[2] |

| InChI Key | UULCQZNHBGUYCE-UHFFFAOYSA-N | Benchchem[2] |

| Synonyms | 4-phenylmethoxy-3-(trifluoromethyl)aniline, 4-(benzyloxy)-3-(trifluoromethyl)benzenamine | PubChem[1] |

Predicted Spectroscopic Profile

While specific experimental spectra for this compound are not widely published, a reliable spectroscopic profile can be predicted based on its constituent functional groups. Experimental verification is recommended for all new batches.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The two protons of the benzylic ether (-OCH₂-) would appear as a singlet around 5.0-5.2 ppm. The aromatic protons of the benzyl group would resonate in the 7.3-7.5 ppm region. The protons on the substituted aniline ring would exhibit complex splitting patterns due to their environment, likely appearing between 6.5 and 7.2 ppm. The amine (-NH₂) protons typically present as a broad singlet, the chemical shift of which can vary with solvent and concentration.

-

¹³C NMR: The carbon spectrum will show a signal for the benzylic carbon around 70 ppm. A characteristic quartet, due to coupling with the three fluorine atoms, is expected for the trifluoromethyl (-CF₃) carbon. Aromatic carbons will appear in the typical 110-160 ppm range.

-

¹⁹F NMR: The fluorine NMR should display a single, strong singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR Spectroscopy: Key vibrational frequencies would include N-H stretching for the primary amine (typically two bands around 3350-3500 cm⁻¹), C-O stretching for the aryl ether linkage (around 1230-1270 cm⁻¹), and strong C-F stretching bands for the trifluoromethyl group (in the 1100-1350 cm⁻¹ region).

-

Mass Spectrometry: The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of 267.25.

Established Synthetic Pathways

The synthesis of this compound is typically achieved through multi-step sequences that offer high regiochemical control. A common and robust strategy involves a Williamson ether synthesis followed by the reduction of a nitro group.[2]

Primary Synthetic Route: Etherification and Nitro-Reduction

This pathway is favored due to the commercial availability of the starting material, 4-chloro-2-(trifluoromethyl)nitrobenzene.

-

Step 1: Williamson Ether Synthesis. The process begins with the nucleophilic aromatic substitution of the chlorine atom on 4-chloro-2-(trifluoromethyl)nitrobenzene with benzyl alcohol. The reaction is facilitated by a strong base, such as sodium hydride (NaH), which deprotonates the benzyl alcohol to form the more nucleophilic benzyl alkoxide. The presence of the strongly electron-withdrawing nitro and trifluoromethyl groups ortho and para to the chlorine atom activates the ring towards this substitution.

-

Step 2: Nitro Group Reduction. The resulting 4-(benzyloxy)-3-(trifluoromethyl)nitrobenzene intermediate is then reduced to the target aniline. This transformation is reliably achieved through several methods, most commonly catalytic hydrogenation using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. Alternative reducing agents include tin(II) chloride (SnCl₂) in acidic media or iron (Fe) powder in acetic acid.[2]

Caption: Primary synthetic workflow for this compound.

Detailed Experimental Protocol (Exemplary)

Step 1: Synthesis of 4-(benzyloxy)-3-(trifluoromethyl)nitrobenzene

-

To a solution of benzyl alcohol (1.1 equivalents) in anhydrous dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Stir the resulting mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

Add a solution of 4-chloro-2-(trifluoromethyl)nitrobenzene (1.0 equivalent) in DMF dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench carefully by adding ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of this compound

-

Dissolve the 4-(benzyloxy)-3-(trifluoromethyl)nitrobenzene intermediate (1.0 equivalent) in ethanol or methanol in a hydrogenation vessel.

-

Add palladium on carbon (10% w/w, ~5 mol%) to the solution.

-

Pressurize the vessel with hydrogen gas (typically 50 psi or balloon pressure) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or by monitoring hydrogen uptake.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Reactivity and Electronic Profile

The chemical behavior of this compound is dictated by the interplay of its three functional groups.

-

Amino Group (-NH₂): A potent activating group that directs electrophiles to the ortho and para positions via resonance donation of its lone pair of electrons into the aromatic ring.

-

Benzyloxy Group (-OCH₂Ph): An activating, ortho, para-directing group due to the resonance donation from the ether oxygen. Its steric bulk can influence the regioselectivity of incoming electrophiles.

-

Trifluoromethyl Group (-CF₃): A strongly deactivating group due to its powerful inductive electron-withdrawing effect (-I effect). It directs incoming electrophiles to the meta position.[2]

The aniline's basicity is a balance of these effects. The electron-donating benzyloxy group increases the electron density on the nitrogen, enhancing basicity, while the electron-withdrawing trifluoromethyl group significantly decreases it.[2] In electrophilic aromatic substitution, the positions ortho to the powerfully activating amino group are the most likely sites for reaction, despite the deactivating influence of the -CF₃ group.

Caption: Competing electronic effects governing the reactivity of the aniline ring.

Applications in Research and Development

The strategic combination of functional groups makes this compound a highly valuable building block.

-

Medicinal Chemistry: The incorporation of a trifluoromethyl group is a widely used strategy in modern drug design to enhance metabolic stability, binding affinity, and lipophilicity.[2][3] This aniline serves as a precursor for synthesizing complex molecules for screening as potential therapeutic agents, particularly in oncology and inflammatory diseases where kinase inhibitors often feature substituted aniline cores.

-

Agrochemicals: Similar to pharmaceuticals, the -CF₃ group can significantly boost the biological activity of pesticides and herbicides.[4] This compound can be used to develop next-generation crop protection agents.

-

Materials Science: The rigid, fluorinated structure can be incorporated into polymers or organic electronic materials to tune properties such as thermal stability, solubility, and electronic characteristics.

Safety and Handling

A substance-specific Safety Data Sheet (SDS) must be consulted prior to handling this compound. Based on related substituted anilines, the following general precautions are advised:[5][6]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5]

-

Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.[6] Do not ingest. Keep away from heat and sources of ignition.

-

Hazards: Substituted anilines are often classified as irritants to the skin and eyes and may be harmful if swallowed, inhaled, or absorbed through the skin.[7][8]

Conclusion

This compound is a specialty chemical of significant interest due to its unique substitution pattern. Its well-established synthetic routes and modulated reactivity make it an accessible and versatile intermediate. The presence of the trifluoromethyl and benzyloxy groups provides chemists with powerful tools to influence the steric and electronic properties of target molecules, solidifying its role as a valuable building block in the design of novel pharmaceuticals, agrochemicals, and advanced materials.

References

-

PubChem. (2023). This compound. National Center for Biotechnology Information. [Link]

-

PubChem. (2023). 4-Benzyloxyaniline. National Center for Biotechnology Information. [Link]

-

PubChem. (2023). 4-Fluoro-3-(trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]

-

Carl ROTH. (2025). Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride. [Link]

-

Televisory. (n.d.). Applications of 4-Chloro-3-(trifluoromethyl)aniline in Modern Synthesis. [Link]

-

Ribeiro, F. M., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 15(3), 339. [Link]

Sources

- 1. This compound | C14H12F3NO | CID 15132959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. jelsciences.com [jelsciences.com]

- 4. nbinno.com [nbinno.com]

- 5. fishersci.com [fishersci.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. 4-Benzyloxyaniline | C13H13NO | CID 22860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Fluoro-3-(trifluoromethyl)aniline | C7H5F4N | CID 75377 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 4-(Benzyloxy)-3-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This in-depth technical guide provides a detailed and scientifically-grounded pathway for the synthesis of 4-(benzyloxy)-3-(trifluoromethyl)aniline, a valuable building block in medicinal chemistry and materials science. While a direct, extensively documented synthesis is not prevalent in readily available literature, this guide outlines a robust and logical two-step approach commencing from the commercially accessible precursor, 4-amino-2-(trifluoromethyl)phenol. The core of this synthesis lies in a selective Williamson ether synthesis, a cornerstone of organic chemistry. This document offers a comprehensive exploration of the reaction mechanism, a meticulously detailed experimental protocol, and guidance on the purification and characterization of the final product. The causality behind experimental choices is elucidated to empower researchers with a deeper understanding of the synthesis.

Introduction: The Significance of Fluorinated Anilines

Aniline derivatives are fundamental scaffolds in the development of a vast array of pharmaceuticals and functional materials. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl group (CF₃), can profoundly and often beneficially alter the physicochemical and biological properties of a molecule. The trifluoromethyl group is particularly valued in drug design for its ability to enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to biological targets through favorable electrostatic interactions.

The target molecule, this compound, combines the advantageous properties of the trifluoromethyl group with a versatile aniline core and a benzyloxy group. The primary amino group serves as a key functional handle for a multitude of subsequent chemical transformations, including amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions.[1] The benzyloxy group, while also offering a site for further modification, primarily acts as a protecting group for the phenolic hydroxyl, which can be deprotected if required. This trifunctional scaffold is therefore a highly desirable intermediate for the synthesis of complex molecular architectures with potential applications in drug discovery and materials science.

Proposed Synthetic Pathway: A Strategic Approach

The most logical and efficient synthetic route to this compound from readily available starting materials is a two-step sequence involving the benzylation of 4-amino-2-(trifluoromethyl)phenol.

Scheme 1: Proposed Synthesis of this compound

Caption: Proposed synthesis of this compound via Williamson ether synthesis.

This pathway is predicated on the principles of the Williamson ether synthesis, a reliable and well-established method for the formation of ethers from an alkoxide and an alkyl halide.[2][3]

Step 1: Selective O-Benzylation via Williamson Ether Synthesis

The cornerstone of this proposed synthesis is the selective O-alkylation of 4-amino-2-(trifluoromethyl)phenol with benzyl bromide. In the presence of a suitable base, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This phenoxide is a potent nucleophile that readily participates in an SN2 reaction with the electrophilic benzyl bromide to form the desired benzyl ether.

A critical aspect of this step is achieving selectivity for O-alkylation over N-alkylation of the aniline amino group. The higher acidity of the phenolic proton (pKa ≈ 10) compared to the anilinic protons (pKa ≈ 30) allows for selective deprotonation of the hydroxyl group using a moderately weak base such as potassium carbonate (K₂CO₃).[4] The resulting phenoxide is significantly more nucleophilic than the neutral amino group, thus favoring the desired O-alkylation pathway.

Mechanism of Selective O-Benzylation:

Caption: Mechanism of the Williamson ether synthesis for the formation of this compound.

The choice of solvent is also crucial for the success of this reaction. Acetone is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile or electrophile. The reaction is typically carried out at reflux to ensure a reasonable reaction rate.

Step 2: Purification of the Final Product

Following the completion of the reaction, the crude product will likely contain unreacted starting materials, the benzyl bromide, and inorganic salts. A standard workup procedure involving extraction and washing will be necessary to remove the bulk of these impurities. Final purification is best achieved using column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, should provide good separation of the desired product from any remaining impurities.

Detailed Experimental Protocol

This protocol is a proposed method and may require optimization for specific laboratory conditions and scales.

Materials and Reagents:

| Reagent/Material | Grade | Supplier (Example) |

| 4-Amino-2-(trifluoromethyl)phenol | ≥98% | Sigma-Aldrich |

| Benzyl bromide | ≥98% | Sigma-Aldrich |

| Potassium carbonate (anhydrous) | ≥99% | Fisher Scientific |

| Acetone | ACS Grade | VWR Chemicals |

| Ethyl acetate | ACS Grade | VWR Chemicals |

| Hexanes | ACS Grade | VWR Chemicals |

| Deionized water | ||

| Brine (saturated NaCl solution) | ||

| Anhydrous magnesium sulfate | ||

| Silica gel (for column chromatography) | 230-400 mesh |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-2-(trifluoromethyl)phenol (1.77 g, 10.0 mmol), anhydrous potassium carbonate (2.76 g, 20.0 mmol), and acetone (100 mL).

-

Addition of Benzyl Bromide: Stir the suspension at room temperature for 15 minutes. To this mixture, add benzyl bromide (1.30 mL, 11.0 mmol) dropwise via a syringe.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and wash the solid with a small amount of acetone. Combine the filtrates and concentrate under reduced pressure to obtain a crude residue.

-

Extraction: Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexanes as the eluent.

-

Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure to obtain this compound as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Data and Characterization

Physicochemical Properties (Predicted):

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂F₃NO | [PubChem][5] |

| Molecular Weight | 267.25 g/mol | [PubChem][5] |

| Appearance | Off-white to pale yellow solid (predicted) | |

| Melting Point | Not reported; expected to be a solid at RT | |

| Solubility | Soluble in common organic solvents |

Spectroscopic Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): Chemical shifts (δ) are predicted based on analogous structures.

-

δ 7.45-7.30 (m, 5H, Ar-H of benzyl group)

-

δ 7.15 (d, 1H, Ar-H)

-

δ 6.90 (dd, 1H, Ar-H)

-

δ 6.80 (d, 1H, Ar-H)

-

δ 5.10 (s, 2H, -OCH₂Ph)

-

δ 3.80 (br s, 2H, -NH₂)

-

-

¹³C NMR (CDCl₃, 100 MHz): Predicted chemical shifts.

-

δ 148.0, 140.0, 136.5, 128.8, 128.3, 127.5, 125.0 (q, J = 272 Hz, -CF₃), 122.0 (q, J ≈ 30 Hz), 116.0, 115.0, 112.0, 71.0 (-OCH₂Ph)

-

-

Mass Spectrometry (ESI+): m/z 268.0944 [M+H]⁺ (calculated for C₁₄H₁₃F₃NO⁺)

Conclusion

This technical guide presents a well-reasoned and detailed synthetic pathway for this compound. By leveraging the principles of selective O-alkylation through a Williamson ether synthesis, this approach offers a reliable method for accessing this valuable fluorinated building block. The provided experimental protocol serves as a robust starting point for researchers, and the discussion of the underlying chemical principles is intended to facilitate optimization and adaptation for various research and development needs. The successful synthesis and characterization of this compound will undoubtedly contribute to the advancement of projects in medicinal chemistry and materials science.

References

- Google Patents. (n.d.). Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline. (CN106631715A).

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

-

Chem Help ASAP. (2019, October 25). in the chemical literature: Williamson ether synthesis [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

4-(Benzyloxy)-3-(trifluoromethyl)aniline: A Comprehensive Technical Guide for Advanced Research

An In-depth Examination of a Key Building Block in Modern Medicinal Chemistry and Materials Science

Abstract

This technical guide provides a comprehensive overview of 4-(benzyloxy)-3-(trifluoromethyl)aniline, a critical building block in contemporary organic synthesis. The document elucidates its chemical identity, physicochemical properties, and strategic importance in the design and development of novel pharmaceuticals and functional materials. Detailed synthetic protocols, mechanistic insights, and advanced analytical characterization are presented to equip researchers, scientists, and drug development professionals with the requisite knowledge for its effective utilization. This guide emphasizes the synergistic interplay between the benzyloxy and trifluoromethyl moieties, which imparts unique and advantageous characteristics to the molecule, rendering it a highly sought-after intermediate in various fields of chemical research.

Introduction: The Strategic Importance of a Multifunctional Building Block

Aromatic amines are foundational components in a vast array of synthetic applications, serving as precursors to dyes, polymers, and agrochemicals.[1] In the realm of medicinal chemistry, their versatility is particularly pronounced, with the aniline substructure forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] this compound has emerged as a particularly valuable synthetic intermediate due to the strategic placement of its functional groups.[1] The primary amino group offers a reactive site for cyclization and condensation reactions, while the benzyloxy and trifluoromethyl substituents provide a means to modulate the pharmacological and physicochemical properties of the resulting molecules.[1]

The Trifluoromethyl Group: A Cornerstone of Modern Drug Design

The incorporation of a trifluoromethyl (-CF3) group is a widely adopted strategy in contemporary drug design, owing to its profound and beneficial impact on a molecule's properties.[1][2] Key advantages imparted by the -CF3 group include:

-

Enhanced Metabolic Stability: The exceptional strength of the carbon-fluorine bond renders the trifluoromethyl group resistant to metabolic degradation, thereby increasing the in vivo half-life and bioavailability of drug candidates.[1]

-

Increased Lipophilicity: The lipophilic nature of the -CF3 group can significantly improve a molecule's ability to permeate cell membranes, a critical factor for orally administered therapeutics.[1]

-

Modulation of Basicity and Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can decrease the basicity of the nearby amino group, which can be crucial for optimizing interactions with biological targets.[1] This can lead to more selective and potent binding to enzymes and receptors.[1]

The Benzyloxy Group: A Versatile Protecting Group and Modulating Moiety

The benzyloxy group serves a dual purpose in the design of synthetic pathways and the final molecular architecture. It can function as a robust protecting group for the phenolic hydroxyl functionality, which can be readily removed under specific conditions. Additionally, its presence can influence the overall steric and electronic properties of the molecule, contributing to its interaction with biological targets.

This guide will delve into the synthesis, properties, and applications of this compound, providing a detailed resource for researchers leveraging this key intermediate in their synthetic endeavors.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective handling, reaction optimization, and analytical characterization.

IUPAC Name and Structural Information

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-(phenylmethoxy)-3-(trifluoromethyl)aniline .[3]

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value | Source |

| IUPAC Name | 4-(phenylmethoxy)-3-(trifluoromethyl)aniline | PubChem[3] |

| CAS Number | 70338-47-5 | PubChem[3] |

| Molecular Formula | C14H12F3NO | PubChem[3] |

| Molecular Weight | 267.25 g/mol | PubChem[3] |

| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)C(F)(F)F | PubChem[3] |

| InChI Key | UULCQZNHBGUYCE-UHFFFAOYSA-N | PubChem[3] |

Physicochemical Data

The physicochemical properties of this compound are critical for predicting its behavior in various solvents and reaction conditions.

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 267.25 g/mol | PubChem[3] |

| XLogP3 | 3.6 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 3 | PubChem[3] |

| Exact Mass | 267.08709849 Da | PubChem[3] |

| Monoisotopic Mass | 267.08709849 Da | PubChem[3] |

| Topological Polar Surface Area | 35.3 Ų | PubChem[3] |

| Heavy Atom Count | 19 | PubChem[3] |

Synthesis Methodologies

The synthesis of this compound typically involves a multi-step process. A general and illustrative synthetic workflow is presented below. This protocol is intended as a foundational guide; specific reaction conditions may require optimization based on laboratory-specific equipment and reagent purity.

Illustrative Synthetic Workflow

The synthesis often commences from a readily available substituted nitrobenzene, followed by benzylation and subsequent reduction of the nitro group to the desired aniline.

Caption: A generalized synthetic workflow for this compound.

Detailed Experimental Protocol: A Representative Synthesis

This protocol provides a step-by-step methodology for the synthesis of this compound. Caution: This procedure should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Benzylation of a Substituted Phenol

-

To a solution of the starting phenol (e.g., 4-hydroxy-2-(trifluoromethyl)aniline, protected at the amine) in a suitable solvent such as acetone or DMF, add a base (e.g., potassium carbonate).

-

Stir the mixture at room temperature for a designated period.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the benzylated intermediate.

Step 2: Reduction of the Nitro Group (if applicable)

This step is necessary if the starting material contains a nitro group that needs to be converted to an amine.

-

Dissolve the nitro-intermediate in a suitable solvent system (e.g., ethanol and water).

-

Add a reducing agent, such as iron powder and a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, filter the hot reaction mixture through a pad of celite and wash with the solvent.

-

Concentrate the filtrate under reduced pressure.

-

Extract the product with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a valuable precursor in the synthesis of a wide range of biologically active molecules.[1] Its utility is particularly evident in the construction of heterocyclic scaffolds, which are prevalent in many approved drugs.[1]

Precursor to Kinase Inhibitors

Many kinase inhibitors, a class of drugs used in cancer therapy, feature substituted aniline moieties. The this compound scaffold can be elaborated to generate potent and selective inhibitors of various kinases involved in cell signaling pathways. The trifluoromethyl group can enhance binding affinity and improve metabolic stability, while the benzyloxy group can be a site for further functionalization or can be deprotected to reveal a phenol for additional interactions within the kinase active site.

Sources

A Technical Guide to the Spectral Characteristics of 4-(Benzyloxy)-3-(trifluoromethyl)aniline

Introduction: The Structural and Electronic Landscape of 4-(Benzyloxy)-3-(trifluoromethyl)aniline

This compound (CAS No. 70338-47-5) is a substituted aniline with a molecular formula of C₁₄H₁₂F₃NO and a molecular weight of 267.25 g/mol .[1][2] Its structure is characterized by an aniline core substituted with a benzyloxy group at the 4-position and a trifluoromethyl group at the 3-position. The interplay of these substituents—the electron-donating benzyloxy group and the strongly electron-withdrawing trifluoromethyl group—creates a unique electronic environment that influences its reactivity and is reflected in its spectral data.[2]

This guide will systematically deconstruct the predicted spectral data, providing researchers with the necessary insights to identify and characterize this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Based on the analysis of related compounds, we can predict the ¹H and ¹³C NMR spectra of this compound with a high degree of confidence.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the aniline and benzyl rings, the benzylic methylene protons, and the amine protons. The solvent used for analysis (e.g., CDCl₃ or DMSO-d₆) will influence the chemical shift of the amine protons.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-2 | ~6.9 - 7.1 | d | J ≈ 2 Hz |

| H-5 | ~6.8 - 7.0 | dd | J ≈ 8, 2 Hz |

| H-6 | ~6.7 - 6.9 | d | J ≈ 8 Hz |

| Benzyl-H (ortho, meta, para) | ~7.2 - 7.5 | m | - |

| -CH₂- | ~5.0 - 5.2 | s | - |

| -NH₂ | ~3.5 - 4.5 (broad) | s | - |

Causality Behind Predictions:

-

The aromatic protons on the aniline ring (H-2, H-5, H-6) are expected to be in the upfield region of the aromatic spectrum due to the electron-donating effect of the benzyloxy and amino groups. The trifluoromethyl group will deshield the adjacent proton (H-2).

-

The protons of the benzyl group will appear as a complex multiplet in the typical aromatic region.

-

The benzylic methylene protons (-CH₂-) will appear as a singlet, as there are no adjacent protons to couple with.

-

The amine protons (-NH₂) will appear as a broad singlet, and its chemical shift is highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The presence of the trifluoromethyl group will be evident from the characteristic quartet splitting of the carbon to which it is attached, due to C-F coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~145 - 150 |

| C-2 | ~115 - 120 |

| C-3 | ~120 - 125 (q, J ≈ 30 Hz) |

| C-4 | ~150 - 155 |

| C-5 | ~110 - 115 |

| C-6 | ~115 - 120 |

| -CF₃ | ~120 - 125 (q, J ≈ 270 Hz) |

| Benzyl C (ipso) | ~135 - 140 |

| Benzyl C (o, m, p) | ~125 - 130 |

| -CH₂- | ~70 - 75 |

Expert Insights:

The interpretation of the ¹³C NMR spectrum is aided by considering the substituent effects. The carbon attached to the trifluoromethyl group (C-3) will show a characteristic quartet with a large coupling constant, a hallmark of the CF₃ group. The benzyloxy ether linkage will shift the C-4 to a downfield position.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-O bond of the ether, and the C-F bonds of the trifluoromethyl group.

Experimental Protocol for FTIR Spectroscopy:

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for a liquid or dissolved sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum: Record a background spectrum of the empty sample holder or the pure solvent.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| N-H | 3300 - 3500 | Symmetric and asymmetric stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| C=C (aromatic) | 1450 - 1600 | Stretching |

| C-N | 1250 - 1350 | Stretching |

| C-O (ether) | 1200 - 1300 | Asymmetric stretching |

| C-F | 1000 - 1400 | Stretching |

Trustworthiness of Predictions:

The predicted IR absorption ranges are based on well-established correlation tables and data from structurally similar anilines and benzyl ethers. The N-H stretching region is particularly diagnostic for primary amines, which typically show two bands corresponding to symmetric and asymmetric stretching vibrations.[1]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for its identification and structural elucidation.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at an m/z of 267, corresponding to the molecular weight of the compound.[1]

-

Major Fragmentation Pathways: The fragmentation of this compound is likely to proceed through several key pathways:

-

Loss of the benzyl group: Cleavage of the benzylic C-O bond would result in a stable benzyl cation (C₇H₇⁺) at m/z 91, which is often a prominent peak in the mass spectra of benzyl-containing compounds.

-

Formation of a tropylium ion: The benzyl cation can rearrange to the highly stable tropylium ion, also at m/z 91.

-

Loss of the trifluoromethyl group: Cleavage of the C-CF₃ bond could lead to a fragment at m/z 198.

-

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment |

| 267 | [M]⁺ |

| 198 | [M - CF₃]⁺ |

| 91 | [C₇H₇]⁺ (benzyl/tropylium ion) |

Conclusion: A Predictive Spectroscopic Profile

This technical guide provides a comprehensive, albeit predictive, overview of the NMR, IR, and MS spectral data for this compound. By leveraging established spectroscopic principles and data from analogous compounds, researchers and drug development professionals can confidently use this information for the identification and characterization of this important chemical entity. The provided experimental protocols offer a standardized approach to acquiring high-quality spectral data.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Thompson, H. W., & Hambly, A. N. (1957). Vibrational band intensities in substituted anilines. Transactions of the Faraday Society, 53, 809-816. Retrieved from [Link]

Sources

commercial availability of 4-(Benzyloxy)-3-(trifluoromethyl)aniline

An In-Depth Technical Guide to 4-(Benzyloxy)-3-(trifluoromethyl)aniline: Commercial Availability and Applications

Introduction

This compound is a highly functionalized aromatic amine that serves as a critical building block in modern medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a benzyloxy group for potential metabolic modulation or as a synthetic handle, and a trifluoromethyl group to enhance metabolic stability and binding affinity, makes it a valuable intermediate for the synthesis of complex therapeutic agents.[1][2][3][4] This guide provides a comprehensive overview of its commercial availability, synthesis, applications, and analytical characterization for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| IUPAC Name | 4-(phenylmethoxy)-3-(trifluoromethyl)aniline | [5] |

| Synonyms | 4-(Benzyloxy)-3-(trifluoromethyl)benzenamine | [5] |

| CAS Number | 70338-47-5 | [5] |

| Molecular Formula | C₁₄H₁₂F₃NO | [5][6] |

| Molecular Weight | 267.25 g/mol | [5][6] |

| Appearance | Typically an off-white to yellow solid | Varies by supplier |

| Storage | Keep in dark place, inert atmosphere, room temperature | [6] |

Commercial Availability

This compound is available from several chemical suppliers, catering to both research and development and bulk manufacturing needs. Purity levels are typically high to meet the stringent requirements of pharmaceutical synthesis.

| Supplier | Purity/Specification | Available Quantities |

| BLDpharm | ≥98% | Gram to Kilogram scale |

| Benchchem | ≥97% | Gram to Kilogram scale |

| ChemicalBook | Varies by listed supplier | Gram to Kilogram scale |

| Hunan Huateng Pharmaceutical Co., Ltd. | Custom purity available | Gram to Kilogram scale |

Note: Availability and specifications are subject to change. It is recommended to contact suppliers directly for the most current information.

Synthesis and Manufacturing Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common synthetic routes leverage commercially available precursors and established chemical transformations.[1]

Primary Synthetic Pathway: Williamson Ether Synthesis and Nitro Reduction

A robust and widely used method starts with 4-chloro-2-(trifluoromethyl)nitrobenzene.[1]

-

Step 1: Williamson Ether Synthesis. The precursor is reacted with benzyl alcohol in the presence of a strong base, such as sodium hydride (NaH), to form the benzyloxy ether. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the chlorine atom for nucleophilic aromatic substitution.

-

Step 2: Nitro Group Reduction. The resulting 4-(benzyloxy)-3-(trifluoromethyl)nitrobenzene is then reduced to the target aniline. This is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternative reducing agents like iron powder in acetic acid or tin(II) chloride can also be employed.[1]

Caption: Primary synthesis route for this compound.

Alternative Synthetic Pathway

Another viable route begins with 4-amino-2-(trifluoromethyl)phenol. This precursor undergoes a direct Williamson ether synthesis by reacting with benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate (K₂CO₃) to yield the final product.[1]

Modern synthetic approaches, such as the Buchwald-Hartwig amination, could also be adapted. This would involve a palladium-catalyzed cross-coupling of an aryl halide (e.g., 1-bromo-4-(benzyloxy)-3-(trifluoromethyl)benzene) with an ammonia source.[1]

Role in Drug Discovery and Development

The strategic incorporation of this compound into drug candidates is driven by the synergistic effects of its key functional groups.

The Trifluoromethyl (CF₃) Group

The CF₃ group is a cornerstone of modern medicinal chemistry for several reasons:[4]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This can significantly increase a drug's half-life and bioavailability.[1][4]

-

Increased Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its absorption.[1][4]

-

Modulation of Basicity: As a potent electron-withdrawing group, the CF₃ group decreases the basicity of the aniline nitrogen. This modulation is critical for fine-tuning the pKa of a drug candidate to optimize its interaction with biological targets and improve its pharmacokinetic profile.[1]

The Benzyloxy Group

The benzyloxy group also plays a crucial role:

-

Protective Group and Synthetic Handle: It can serve as a protecting group for the phenol functionality during synthesis and can be easily removed later if a free hydroxyl group is desired.

-

Binding Interactions: The benzyl moiety can engage in favorable pi-stacking or hydrophobic interactions within the binding pocket of a target protein, thereby increasing potency.

-

Pharmacokinetic Modulation: The bulky nature of the benzyloxy group can influence the overall shape and solubility of the molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.

Caption: Role as a building block in drug development.

This compound is a precursor for a range of therapeutic agents, particularly in oncology and agrochemical research where trifluoromethylated anilines are common pharmacophores.[2][7]

Analytical and Quality Control Methods

Ensuring the purity and identity of this compound is paramount for its use in regulated industries. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of the compound and quantifying any impurities.

-

Protocol Outline:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the chromophore absorbs strongly (e.g., 254 nm).

-

Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent, such as acetonitrile, to a known concentration.

-

Analysis: The retention time of the main peak is compared to a reference standard, and the area percentage of the peak is used to calculate purity.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to confirm the identity and molecular weight of the compound and to detect volatile impurities.[8]

-

Protocol Outline:

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID) is typically used.[8]

-

Carrier Gas: Helium.[8]

-

Temperature Program: A temperature gradient is used to separate compounds based on their boiling points.

-

Ionization: Electron Ionization (EI) at 70 eV.[8]

-

Analysis: The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint, and the molecular ion peak confirms the compound's mass.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation, confirming the connectivity of atoms within the molecule.

Safety and Handling

As with many aniline derivatives, this compound requires careful handling. While a specific safety data sheet (SDS) should always be consulted, general hazards associated with similar compounds include:[9][10]

-

Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[9][11]

-

Handling: Use only outdoors or in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[9][10]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry place.[9][10]

Conclusion

This compound is a commercially available and synthetically accessible building block of significant value to the pharmaceutical and life sciences industries. Its well-defined physicochemical properties, combined with the beneficial effects of its trifluoromethyl and benzyloxy moieties, make it an indispensable tool for the design and synthesis of novel, effective, and metabolically robust therapeutic agents. A comprehensive understanding of its synthesis, handling, and analytical characterization is essential for leveraging its full potential in research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Carl ROTH. Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride. [Link]

-

Carl ROTH. Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride. [Link]

-

China 4 Trifluoromethoxy aniline Manufacturers Factory Suppliers. [Link]

-

CPAchem. Safety data sheet according to 1907/2006/EC, Article 31. [Link]

-

Request PDF. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]

- Google Patents. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.

-

PrepChem.com. Synthesis of 4-benzyloxyaniline. [Link]

-

The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

-

Pharmaffiliates. 4-(Trifluoromethyl)aniline | CAS No : 455-14-1. [Link]

-

Wikipedia. 3-(Trifluoromethyl)aniline. [Link]

-

The Versatility of Anilines in Chemical Synthesis: A Look at 4-Nitro-3-(trifluoromethyl)aniline. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

TSI Journals. GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. [Link]

-

National Institutes of Health. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. [Link]

- Google Patents. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C14H12F3NO | CID 15132959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 70338-47-5|this compound|BLD Pharm [bldpharm.com]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. carlroth.com [carlroth.com]

- 11. merckmillipore.com [merckmillipore.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-(Benzyloxy)-3-(trifluoromethyl)aniline

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The trifluoromethyl group (-CF3), in particular, is prized for its ability to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[1][2] 4-(Benzyloxy)-3-(trifluoromethyl)aniline emerges as a critical starting material in the synthesis of a diverse array of kinase inhibitors, compounds that are at the forefront of targeted cancer therapy.[3][4] Its unique trifluoromethyl and benzyloxy functionalities make it an ideal precursor for constructing complex heterocyclic systems that form the core of many potent kinase inhibitors.[1] This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The aniline moiety of this compound provides a reactive handle for various coupling and cyclization reactions, while the benzyloxy group can be strategically retained or cleaved to modulate the final compound's properties.[1][5] This application note will focus on the synthesis of diarylurea-based kinase inhibitors, a prominent class of compounds that includes clinically successful drugs like Sorafenib and Regorafenib.

Core Synthetic Strategies and Mechanistic Insights

The primary synthetic transformations involving this compound in the context of kinase inhibitor synthesis revolve around the formation of a diarylurea linkage. This can be achieved through several reliable methods, each with its own advantages.

Urea Formation via Isocyanate Coupling

The reaction of an amine with an isocyanate is a classic and highly efficient method for the synthesis of unsymmetrical ureas.[6] In the context of synthesizing Sorafenib and Regorafenib analogs, this compound can be reacted with a corresponding isocyanate intermediate.

Catalytic Cycle of Urea Formation:

The reaction proceeds through a nucleophilic addition mechanism where the lone pair of electrons on the aniline nitrogen attacks the electrophilic carbon of the isocyanate group. A subsequent proton transfer results in the formation of the stable urea linkage.

Figure 1: General workflow for diarylurea synthesis via isocyanate coupling.

Phosgene-Free Urea Synthesis

Due to the high toxicity of phosgene and isocyanates, alternative, safer methods for urea synthesis have been developed. One such method involves the reaction of the aniline with a carbamate, such as phenyl carbamate, in the presence of a base.[6] This approach avoids the handling of hazardous reagents while still providing good yields of the desired diarylurea product.[6][7]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations.

Protocol 1: Synthesis of a Sorafenib Analog via Isocyanate Coupling

This protocol describes the synthesis of a diarylurea kinase inhibitor structurally related to Sorafenib.

Materials:

-

This compound

-

4-chloro-3-(trifluoromethyl)phenyl isocyanate

-

Dichloromethane (DCM), anhydrous

-

Nitrogen or Argon gas

-

Standard laboratory glassware

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

-

Solvent Addition: Add anhydrous dichloromethane via syringe to dissolve the aniline.

-

Reagent Addition: Slowly add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) in anhydrous DCM to the stirred aniline solution at 0 °C (ice bath).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired diarylurea.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous Dichloromethane | Provides a non-reactive medium and ensures solubility of reactants. Anhydrous conditions prevent unwanted side reactions of the isocyanate with water. |

| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction. Stirring at room temperature allows the reaction to proceed to completion. |

| Stoichiometry | Slight excess of isocyanate | Ensures complete consumption of the starting aniline. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture from entering the reaction, which would lead to the formation of undesired byproducts from the isocyanate. |

Protocol 2: Phosgene-Free Synthesis of a Regorafenib Analog

This protocol outlines a safer alternative for the synthesis of diarylurea kinase inhibitors, avoiding the use of phosgene or isocyanates.[7]

Materials:

-

This compound

-

Phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate[7]

-

Pyridine, anhydrous

-

Nitrogen or Argon gas

-

Standard laboratory glassware

-

Magnetic stirrer and heating plate/oil bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate (1.0 eq) in anhydrous pyridine.

-

Inert Atmosphere: Purge the system with nitrogen or argon.

-

Reagent Addition: Add this compound (1.1 eq) to the solution.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the pyridine under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the target diarylurea compound.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous Pyridine | Acts as both a solvent and a base to facilitate the reaction. |

| Temperature | 80-90 °C | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

| Stoichiometry | Slight excess of aniline | Drives the reaction towards the formation of the product. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and other unwanted side reactions at elevated temperatures. |

Advanced Synthetic Strategies: Cross-Coupling Reactions

For the synthesis of more complex kinase inhibitors, this compound can be further functionalized using powerful cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki coupling. These reactions allow for the formation of C-N and C-C bonds, respectively, enabling the construction of diverse molecular scaffolds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9][10] This reaction is invaluable for coupling anilines with aryl halides or triflates.

General Reaction Scheme:

Figure 2: General scheme for Buchwald-Hartwig amination.

Suzuki Coupling

The Suzuki coupling reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate, forming a carbon-carbon bond.[11][12][13][14][15] This reaction can be used to introduce further aryl or heteroaryl substituents onto the aniline ring, provided it is first converted to a suitable halide or triflate.

Structure-Activity Relationship (SAR) Insights

The structural features of this compound contribute significantly to the biological activity of the resulting kinase inhibitors.

-

Trifluoromethyl Group: This electron-withdrawing group can enhance the binding affinity of the inhibitor to the target kinase through favorable interactions within the ATP-binding pocket.[2][16][17] It also blocks a potential site of metabolism, thereby increasing the metabolic stability of the compound.[2]

-

Benzyloxy Group: The benzyloxy group can participate in hydrophobic interactions within the kinase active site.[5] Its removal (debenzylation) can also provide a handle for further functionalization or to unmask a phenol, which can act as a hydrogen bond donor.

-

Aniline Moiety: The primary amino group is the key reactive site for the construction of the core inhibitor scaffold, typically a diarylurea or a related heterocyclic system.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its unique substitution pattern allows for the strategic incorporation of a trifluoromethyl group, which often imparts favorable pharmacological properties. The synthetic protocols and strategies outlined in this application note provide a solid foundation for researchers to design and synthesize novel kinase inhibitors for targeted therapies. The ability to employ both classical urea formation reactions and modern cross-coupling techniques underscores the broad utility of this starting material in contemporary drug discovery.

References

- Bankston, D., Dumas, J., Natero, R., et al. (2002). A scaleable synthesis of BAY 43-9006: A potent raf kinase inhibitor for the treatment of cancer. Org. Proc. Res. Dev., 6(6), 777-781.

- Convenient Synthesis of Sorafenib and Its Derivatives. (2011).

- Application Notes & Protocols for Buchwald-Hartwig Amination using RuPhos with Functionalized Anilines. (n.d.). BenchChem.

- Sorafenib synthesis. (n.d.). ChemicalBook.

- Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amin

- Application Notes and Protocols: Buchwald-Hartwig Amination for C-N Bond Form

- An In-depth Technical Guide to the Synthesis and Crystallization of Regorafenib Monohydr

- Synthesis of Sorafenib and Regorafenib. (2023).

- A practical and efficient method for synthesis of sorafenib and regorafenib. (2023).

- Application Notes and Protocols for Suzuki Coupling Reactions of 3-Chloro-5-(4-fluorophenyl)aniline. (n.d.). BenchChem.

- Regorafenib synthesis. (n.d.). ChemicalBook.

- Preparation method of regorafenib. (2018).

- Process for the preparation of regorafenib and its crystalline forms. (2017).

- Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2)

- This compound. (n.d.). BenchChem.

- A Comparative Study of Halogenated Anilines in Suzuki Coupling: A Guide for Researchers. (n.d.). BenchChem.

- Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two. (2026).

- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W

- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)

- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W

- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021).

- Buchwald-Hartwig amination reaction of chlorobenzene with aniline... (n.d.).

- Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. (2025).

- Kinase Inhibitors in Multitargeted Cancer Therapy. (2025).

- Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. (n.d.). PubMed.

- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-(Benzyloxy)pyridin-3-amine. (n.d.). BenchChem.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic